molecular formula C11H16ClNO B14224340 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride CAS No. 828923-45-1

4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride

Cat. No.: B14224340
CAS No.: 828923-45-1
M. Wt: 213.70 g/mol
InChI Key: FYXPPXPQRKQKNT-UHFFFAOYSA-M
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Description

4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound that belongs to the class of isoindolium salts This compound is characterized by the presence of a hydroxymethyl group attached to the isoindolium ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the following steps:

    Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-diaminopropane, with an aldehyde or ketone to form the isoindoline core.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde in the presence of a base.

    Quaternization: The final step involves the quaternization of the isoindoline nitrogen with a suitable alkylating agent, such as methyl chloride, to form the isoindolium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The isoindolium ring can be reduced to form the corresponding isoindoline.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-(Formyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride.

    Reduction: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindoline.

    Substitution: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium hydroxide.

Scientific Research Applications

4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isoindolium ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-2-methyl-2,3-dihydro-1H-isoindol-2-ium chloride
  • 4-(Methoxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
  • 2,2-Dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride

Uniqueness

4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables diverse chemical transformations, making the compound valuable in various research applications.

Properties

CAS No.

828923-45-1

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride

InChI

InChI=1S/C11H16NO.ClH/c1-12(2)6-9-4-3-5-10(8-13)11(9)7-12;/h3-5,13H,6-8H2,1-2H3;1H/q+1;/p-1

InChI Key

FYXPPXPQRKQKNT-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC2=C(C1)C(=CC=C2)CO)C.[Cl-]

Origin of Product

United States

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